1,4-Benzenedisulfonyl dichloride

Description

The exact mass of the compound 1,4-Benzenedisulfonyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Benzenedisulfonyl dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenedisulfonyl dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

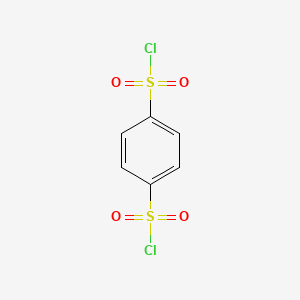

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,4-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCKKXXKYBHGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611688 | |

| Record name | Benzene-1,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-77-4 | |

| Record name | 1,4-Benzenedisulfonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6461-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,4-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzene-1,4-disulfonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Benzenedisulfonyl Dichloride: A Core Building Block for Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 1,4-benzenedisulfonyl dichloride, a pivotal reagent in the fields of medicinal chemistry, polymer science, and materials research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the underlying principles that govern its reactivity and utility.

Introduction and Core Chemical Identity

1,4-Benzenedisulfonyl dichloride, with the CAS Number 6461-77-4, is an aromatic sulfonyl chloride characterized by a central benzene ring substituted at the para positions with two sulfonyl chloride functional groups.[1][2] This symmetrical arrangement of reactive moieties makes it a valuable bifunctional linker and building block in the design of complex molecular architectures.

Molecular Formula: C₆H₄Cl₂O₄S₂[3]

Molecular Weight: 275.13 g/mol [4]

IUPAC Name: Benzene-1,4-disulfonyl dichloride[4]

The core of its utility lies in the high reactivity of the sulfonyl chloride groups (-SO₂Cl) towards a wide range of nucleophiles, enabling the formation of stable sulfonamides, sulfonates, and other derivatives.

Chemical Structure Visualization

The planar benzene ring, coupled with the tetrahedral geometry at the sulfur atoms, defines the three-dimensional shape of the molecule.

Caption: 2D representation of 1,4-Benzenedisulfonyl dichloride.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 1,4-benzenedisulfonyl dichloride is crucial for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties of 1,4-Benzenedisulfonyl Dichloride

| Property | Value | Source |

| Melting Point | 138 °C | [1] |

| Boiling Point | 375.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.690 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to off-white crystalline solid | [5] |

| Solubility | Soluble in many organic solvents, reacts with water. | [5] |

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for 1,4-benzenedisulfonyl dichloride is not readily accessible, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: Due to the symmetry of the molecule, a single signal, a singlet, would be expected for the four aromatic protons.

-

¹³C NMR: Two signals would be anticipated in the aromatic region: one for the two carbons attached to the sulfonyl chloride groups and another for the four carbons bearing hydrogen atoms.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be present for the S=O stretching vibrations of the sulfonyl chloride groups, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and SO₂.

Synthesis and Mechanistic Rationale

The synthesis of 1,4-benzenedisulfonyl dichloride typically involves a two-step process: the disulfonation of benzene followed by the chlorination of the resulting disulfonic acid.

Generalized Synthesis Workflow

Caption: Generalized two-step synthesis of 1,4-Benzenedisulfonyl dichloride.

Step 1: Disulfonation of Benzene

The introduction of two sulfonyl groups onto the benzene ring is an electrophilic aromatic substitution reaction. The use of fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a high concentration of the electrophile, SO₃.

-

Causality: The first sulfonation can occur at any position. The resulting benzenesulfonic acid has a deactivating and meta-directing sulfonic acid group. However, under forcing conditions (high temperature and high concentration of SO₃), the reaction can be driven to the thermodynamically more stable para-product, 1,4-benzenedisulfonic acid.

Step 2: Chlorination of 1,4-Benzenedisulfonic Acid

The conversion of the sulfonic acid groups to sulfonyl chlorides is a nucleophilic substitution at the sulfur atom. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Experimental Protocol (General Procedure):

-

To a dried flask equipped with a reflux condenser and a gas outlet, 1,4-benzenedisulfonic acid is added.

-

An excess of a chlorinating agent, such as thionyl chloride, is added. A catalytic amount of dimethylformamide (DMF) can be used to facilitate the reaction.

-

The mixture is heated to reflux until the evolution of HCl and SO₂ gases ceases, indicating the completion of the reaction.

-

The excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The crude 1,4-benzenedisulfonyl dichloride is then purified, typically by recrystallization from a suitable solvent (e.g., a mixture of chlorinated hydrocarbons and hexanes).

-

-

Causality: The hydroxyl group of the sulfonic acid is a poor leaving group. The chlorinating agent first converts it into a better leaving group. For instance, with thionyl chloride, a chlorosulfite intermediate is formed, which then undergoes nucleophilic attack by the chloride ion to yield the sulfonyl chloride. The use of excess chlorinating agent ensures the reaction goes to completion.

Applications in Research and Development

The bifunctional nature of 1,4-benzenedisulfonyl dichloride makes it a versatile tool for chemists.

In Drug Development and Medicinal Chemistry

1,4-Benzenedisulfonyl dichloride is a precursor to a wide range of benzene-1,4-disulfonamides. These derivatives are of significant interest in drug discovery.

-

As Scaffolds for Inhibitors: Research has shown that benzene-1,4-disulfonamides can act as inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for cancers that are dependent on aerobic metabolism.[6] The disulfonamide core serves as a rigid scaffold from which various substituents can be appended to optimize binding to the biological target and modulate pharmacokinetic properties.[6]

-

As Linkers in Bioconjugation: The ability to react with two different nucleophiles makes this molecule a potential homobifunctional linker. While not as common as other linkers, it can be used to crosslink biomolecules or to tether a payload to a targeting moiety in antibody-drug conjugates (ADCs), although more sophisticated linkers are often employed.

In Polymer Chemistry

The reaction of 1,4-benzenedisulfonyl dichloride with difunctional nucleophiles, such as diamines or diols, leads to the formation of polysulfonamides and polysulfonates, respectively. These polymers can exhibit high thermal stability and desirable mechanical properties.

-

Polycondensation Reactions: The step-growth polymerization with diamines yields polysulfonamides, which are analogs of polyamides with potentially different solubility and thermal characteristics.

Safety and Handling

1,4-Benzenedisulfonyl dichloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: It is classified as corrosive and can cause severe skin burns and eye damage.[1][4] It is also harmful if swallowed.[1][4]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

-

Conclusion

1,4-Benzenedisulfonyl dichloride is a fundamental building block in synthetic chemistry with significant applications in the development of new pharmaceuticals and advanced materials. Its symmetrical structure and the high reactivity of its sulfonyl chloride groups provide a reliable platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 1,2-Benzenedisulfonyl Dichloride. Retrieved from [Link]

-

Georganics. (2021). Benzene-1,3-disulfonyl chloride – general description and application. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.

-

Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-benzenedisulfonyl dichloride. Retrieved from [Link]

-

PubChem. (n.d.). benzene-1,4-dicarbonyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1,4-dichloro-. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of benzenesulphonyl chloride.

-

Justia Patents. (n.d.). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,4-Benzenedisulfonyl dichloride | 6461-77-4 [chemicalbook.com]

- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 4. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]

- 5. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 6. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 1,4-Benzenedisulfonyl Dichloride: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides an in-depth exploration of the synthetic routes for producing 1,4-Benzenedisulfonyl dichloride, a pivotal chemical intermediate in the development of polymers, crosslinking agents, and pharmaceutical compounds. We will dissect the prevalent synthetic methodologies, focusing on the direct chlorosulfonation of benzene and the two-step process involving the formation of benzene-1,4-disulfonic acid. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the fundamental chemical principles and safety considerations that underpin a successful and safe synthesis. By explaining the causality behind experimental choices, this guide aims to equip the reader with a robust and validated understanding of the synthesis process.

Introduction and Strategic Overview

1,4-Benzenedisulfonyl dichloride [C₆H₄(SO₂Cl)₂] is a bifunctional molecule featuring two highly reactive sulfonyl chloride groups in a para-orientation on a benzene ring. This specific arrangement makes it an excellent monomer for the synthesis of polysulfonates and polyamides with unique material properties. In medicinal chemistry, it serves as a rigid scaffold and a precursor for a variety of sulfonamide-based therapeutic agents.

The synthesis of this compound can be approached via two primary strategic pathways. The choice between them hinges on a careful consideration of factors such as desired purity, available starting materials, scalability, and control over reaction byproducts.

-

Route A: Direct Chlorosulfonation. This is an atom-economical, one-pot reaction where benzene is treated directly with an excess of chlorosulfonic acid. While efficient, this pathway requires stringent control of reaction conditions to favor the desired 1,4-disubstitution product over other isomers and to manage the highly reactive nature of the reagents.

-

Route B: Two-Step Sulfonation and Chlorination. This method involves the initial sulfonation of benzene to form benzene-1,4-disulfonic acid, which is then converted to the target disulfonyl dichloride using a chlorinating agent. This route offers potentially better control over isomer formation but involves an additional synthetic step.

This guide will focus primarily on the direct chlorosulfonation route due to its prevalence and efficiency, while also providing insights into the alternative two-step pathway.

The Primary Pathway: Direct Chlorosulfonation of Benzene

The direct reaction of benzene with chlorosulfonic acid (ClSO₃H) is a powerful method for introducing sulfonyl chloride functionalities onto the aromatic ring. The reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds through the generation of a potent electrophile from chlorosulfonic acid.[1][2] At lower temperatures, chlorosulfonic acid is in equilibrium, generating the electrophilic species SO₂Cl⁺.[1]

Step 1: Electrophile Generation 2 ClSO₃H ⇌ ⁺SO₂Cl + H₂SO₄ + Cl⁻

Step 2: Electrophilic Aromatic Substitution The benzene ring, acting as a nucleophile, attacks the electrophilic sulfur atom of ⁺SO₂Cl. This initial attack forms a resonance-stabilized carbocation known as a sigma complex. The first substitution yields benzenesulfonyl chloride.

Step 3: Di-substitution The initial -SO₂Cl group is strongly deactivating and meta-directing. Therefore, forcing conditions—specifically, a large excess of chlorosulfonic acid and elevated temperatures or extended reaction times—are required to introduce a second sulfonyl chloride group. Under these conditions, the thermodynamically more stable para-isomer is preferentially formed over the meta-isomer.

Diagram 1: Mechanism of Direct Chlorosulfonation

Caption: Step-by-step workflow for the synthesis and purification of 1,4-Benzenedisulfonyl dichloride.

Procedure:

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolving hydrogen chloride (HCl) gas.

-

Reagent Charging: In the fume hood, carefully charge the three-neck flask with chlorosulfonic acid (140 g, 1.2 mol).

-

Initial Cooling: Immerse the flask in an ice-water bath and begin stirring. Allow the acid to cool to between 0 and 5 °C.

-

Benzene Addition: Add benzene (15.6 g, 0.2 mol) to the dropping funnel. Add the benzene dropwise to the cold, stirring chlorosulfonic acid over a period of 1.5 to 2 hours. Causality: The slow addition is critical to control the highly exothermic reaction and maintain the temperature below 10 °C. This minimizes the formation of unwanted byproducts, such as sulfones.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours to ensure the completion of the di-substitution.

-

Work-up (Quenching): Prepare a 1 L beaker containing approximately 500 g of crushed ice. With extreme caution and slow addition, carefully pour the viscous reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate large volumes of HCl gas. Ensure the fume hood sash is lowered and adequate ventilation is maintained. Self-Validation: The target product is a solid that is insoluble in water and will precipitate upon quenching.

-

Isolation of Crude Product: Allow the ice to melt completely. The white, solid precipitate is the crude 1,4-Benzenedisulfonyl dichloride. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid and chlorosulfonic acid.

-

Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

-

Purification (Recrystallization): Transfer the crude solid to a flask and dissolve it in a minimum amount of hot chloroform. If any insoluble material remains, filter the hot solution. Slowly add hexane to the hot filtrate until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected yield is typically in the range of 60-75%.

The Alternative Pathway: Two-Step Synthesis

This route provides an alternative for situations where the direct chlorosulfonation is not ideal, for instance, if a higher purity isomer is required without forcing conditions.

Diagram 3: Two-Step Synthesis Pathway

Caption: The two-step synthesis of 1,4-Benzenedisulfonyl dichloride via a disulfonic acid intermediate.

-

Step 1: Disulfonation of Benzene: Benzene is reacted with fuming sulfuric acid (oleum, H₂SO₄·SO₃) at elevated temperatures (e.g., 200-250 °C). [3][4][5]These conditions favor the formation of the thermodynamically stable para-isomer, benzene-1,4-disulfonic acid.

-

Step 2: Conversion to Dichloride: The isolated benzene-1,4-disulfonic acid (or its sodium salt) is then treated with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). [6][7]For example, reacting with PCl₅ provides the desired sulfonyl chloride along with phosphoryl chloride (POCl₃) and HCl as byproducts. [6] Comparison of Synthetic Routes

| Feature | Route A: Direct Chlorosulfonation | Route B: Two-Step Synthesis |

| Steps | One-pot | Two distinct steps |

| Reagents | Benzene, Chlorosulfonic Acid | Benzene, Oleum, Chlorinating Agent (PCl₅, SOCl₂) |

| Control | Requires careful temperature control | Better isomeric control in the sulfonation step |

| Yield | Generally good (60-75%) | Can be high, but losses occur over two steps |

| Byproducts | HCl, H₂SO₄, sulfones | H₂O, HCl, phosphorus compounds (if PCl₅ is used) |

| Simplicity | High | Moderate |

Characterization and Quality Control

To ensure the identity and purity of the synthesized 1,4-Benzenedisulfonyl dichloride, the following analytical methods are standard.

| Property | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | 138 °C [8] |

| ¹H NMR (CDCl₃) | δ ~8.1-8.3 ppm (singlet, 4H) |

| ¹³C NMR (CDCl₃) | δ ~131, 148 ppm |

| FT-IR (KBr, cm⁻¹) | ~1380, 1180 (asymmetric and symmetric S=O stretch), ~750 (C-S stretch) |

Critical Safety Considerations

The synthesis of 1,4-Benzenedisulfonyl dichloride involves hazardous materials, most notably chlorosulfonic acid. [9][10][11][12]

-

Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. It can cause severe burns to the skin, eyes, and respiratory tract. [10][12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®). [10]* Handling and Storage: Handle chlorosulfonic acid only in a well-ventilated chemical fume hood. [11]Store in a cool, dry place away from water and incompatible materials.

-

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. [12]Emergency shower and eyewash stations must be readily accessible. [10]Spills should be neutralized with a suitable agent like sodium bicarbonate (use with caution due to gas evolution) and absorbed with an inert material.

Conclusion

The synthesis of 1,4-Benzenedisulfonyl dichloride is a well-established but demanding process that requires a thorough understanding of electrophilic aromatic substitution and careful handling of hazardous reagents. The direct chlorosulfonation of benzene offers an efficient and direct route, provided that reaction conditions are meticulously controlled to manage the reaction's exothermicity and favor the desired para-isomer. The two-step alternative, while less direct, can offer advantages in isomeric purity. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers can reliably and safely produce this valuable chemical building block for a wide range of applications in materials science and drug discovery.

References

-

Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 1, p.11 (1921). Benzenesulfonyl chloride. [Link]

- Mykyta, O., et al. Preparation method of 2,4-disubstituted benzenesulfonyl chloride.

-

Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]

-

National Center for Biotechnology Information. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PubChem. [Link]

- Google Patents. High-purity benzene sulfonyl chloride synthetic method.

- Google Patents. Process for the production of 4 4'-biphenyl disulfonyl chloride.

-

Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]

- Google Patents. Process for the production of meta benzene disulfonyl chlorides.

- Google Patents.

- Google Patents. Process for the production of benzene disulfonic acid.

-

New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID. [Link]

-

ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. [Link]

-

YouTube. Chlorosulphonation of benzene. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

ACS Publications. Benzenedisulfonic Acid from Benzenemonosulfonic. [Link]

-

Cheméo. Chemical Properties of 1,4-Benzenedicarbonyl dichloride. [Link]

-

Chemistry Steps. Sulfonation of Benzene. [Link]

-

RSC Publishing. Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

-

Chemistry LibreTexts. Nitration and Sulfonation of Benzene. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Benzenedisulfonyl dichloride | 6461-77-4 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nj.gov [nj.gov]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. fishersci.com [fishersci.com]

Navigating the Challenges of a Bifunctional Reagent: An In-Depth Technical Guide to the Moisture Sensitivity and Hydrolysis of 1,4-Benzenedisulfonyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Double-Edged Sword of Reactivity

1,4-Benzenedisulfonyl dichloride is a valuable bifunctional reagent in organic synthesis, prized for its ability to act as a rigid linker in the construction of complex molecular architectures, including bioactive sulfonamides. However, the very reactivity that makes it a powerful synthetic tool also renders it highly susceptible to hydrolysis. This technical guide, intended for laboratory professionals, delves into the critical aspects of the moisture sensitivity of 1,4-benzenedisulfonyl dichloride, providing a comprehensive understanding of its hydrolysis pathway, practical guidance for its handling and use, and robust analytical methods for monitoring its integrity.

The Inherent Instability: Understanding the Susceptibility to Hydrolysis

1,4-Benzenedisulfonyl dichloride is a crystalline solid that is highly sensitive to moisture.[1][2] This reactivity stems from the electrophilic nature of the sulfur atoms in the sulfonyl chloride groups (-SO₂Cl). The presence of two such groups on the same aromatic ring presents a unique scenario for a stepwise hydrolysis process.

The hydrolysis of aromatic sulfonyl chlorides is a well-documented process that proceeds through a nucleophilic substitution mechanism, generally accepted to be SN2 in nature.[3] In this reaction, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride ion as a leaving group.

The Stepwise Hydrolysis Pathway

The hydrolysis of 1,4-benzenedisulfonyl dichloride is not an "all-or-nothing" event. It proceeds in a stepwise manner, with each sulfonyl chloride group reacting with water sequentially.

Caption: Stepwise hydrolysis of 1,4-benzenedisulfonyl dichloride.

Step 1: Formation of the Intermediate

The first equivalent of water reacts with one of the sulfonyl chloride groups to form the intermediate, 4-(chlorosulfonyl)benzenesulfonic acid, and one equivalent of hydrochloric acid.

Step 2: Complete Hydrolysis

The second sulfonyl chloride group of the intermediate then reacts with a second equivalent of water to yield the final product, 1,4-benzenedisulfonic acid, and a second equivalent of hydrochloric acid.

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis of 1,4-benzenedisulfonyl dichloride is influenced by several factors:

-

Moisture Availability: This is the most critical factor. The reaction rate is directly proportional to the concentration of water in the reaction medium or storage environment.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

pH: The hydrolysis of sulfonyl chlorides can be influenced by pH. While the reaction proceeds with neutral water, it can be accelerated under basic conditions due to the presence of the more nucleophilic hydroxide ion.[4]

-

Solvent: The polarity of the solvent can affect the rate of hydrolysis. Protic solvents, especially those containing water, will facilitate the reaction.

Practical Guidance for Handling and Storage

Given its moisture sensitivity, stringent handling and storage protocols are paramount to maintain the integrity of 1,4-benzenedisulfonyl dichloride.

Storage

-

Inert Atmosphere: The compound should be stored under a dry, inert atmosphere, such as nitrogen or argon.

-

Sealed Containers: Use tightly sealed containers, preferably with a secondary seal like Parafilm®, to prevent moisture ingress.

-

Desiccation: Store the container within a desiccator containing a suitable drying agent.

Handling in the Laboratory

All manipulations of 1,4-benzenedisulfonyl dichloride should be performed using techniques designed to exclude atmospheric moisture.

Caption: Experimental workflow for handling 1,4-benzenedisulfonyl dichloride.

Protocol for Handling in an Inert Atmosphere:

-

Glassware Preparation: All glassware must be rigorously dried in an oven (typically at >120 °C for several hours) and allowed to cool in a desiccator or under a stream of dry inert gas.

-

Inert Atmosphere Setup: Assemble the reaction apparatus while flushing with a dry inert gas (nitrogen or argon). A Schlenk line or a glovebox provides the most secure environment.

-

Solvent and Reagent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled prior to use.[5][6][7] Ensure all other reagents are also anhydrous.

-

Weighing and Transfer: If a glovebox is not available, weigh the 1,4-benzenedisulfonyl dichloride quickly in a dry, draft-free environment and transfer it to the reaction vessel under a positive pressure of inert gas.

Table 1: Recommended Drying Agents for Common Solvents

| Solvent | Recommended Drying Agent(s) | Incompatible Drying Agents |

| Dichloromethane (DCM) | Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀) | Sodium, Potassium |

| Acetonitrile | Calcium hydride (CaH₂), Molecular sieves (3Å or 4Å) | |

| Tetrahydrofuran (THF) | Sodium/benzophenone, Lithium aluminum hydride (LiAlH₄) | |

| Toluene | Sodium/benzophenone, Calcium hydride (CaH₂) |

Note: Always consult safety data sheets and chemical compatibility charts before selecting a drying agent.

Analytical Methods for Monitoring Hydrolysis and Purity

The ability to analytically monitor the purity of 1,4-benzenedisulfonyl dichloride and track the progress of its hydrolysis is crucial for both quality control and reaction optimization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the starting material, the intermediate, and the final hydrolysis product.

Proposed HPLC Method Parameters:

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of water (acidified with a small amount of an acid like phosphoric or formic acid) and acetonitrile is likely to provide good separation.[1][8] The acidic modifier helps to suppress the ionization of the sulfonic acid groups, leading to better peak shapes.

-

Detection: UV detection at a wavelength where all three compounds have significant absorbance (e.g., around 254 nm) would be appropriate.

Table 2: Expected Elution Order in Reverse-Phase HPLC

| Compound | Structure | Polarity | Expected Elution Order |

| 1,4-Benzenedisulfonic Acid | HO₃S-C₆H₄-SO₃H | Most Polar | 1 (shortest retention time) |

| 4-(Chlorosulfonyl)benzenesulfonic Acid | ClO₂S-C₆H₄-SO₃H | Intermediate | 2 |

| 1,4-Benzenedisulfonyl Dichloride | ClO₂S-C₆H₄-SO₂Cl | Least Polar | 3 (longest retention time) |

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural characterization of the starting material and its hydrolysis products.

Expected ¹H NMR Spectral Features:

-

1,4-Benzenedisulfonyl Dichloride: A single singlet in the aromatic region, as the four protons on the benzene ring are chemically equivalent.

-

4-(Chlorosulfonyl)benzenesulfonic Acid: An AA'BB' system (two doublets) in the aromatic region, due to the desymmetrization of the benzene ring.

-

1,4-Benzenedisulfonic Acid: A single singlet in the aromatic region, similar to the starting material.

¹³C NMR spectroscopy would also show characteristic changes in the chemical shifts of the aromatic carbons upon hydrolysis.

Mitigating Hydrolysis in Synthetic Applications

The key to successfully using 1,4-benzenedisulfonyl dichloride in synthesis is to rigorously exclude water from the reaction system.

Protocol for a Typical Sulfonamide Synthesis:

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) in a freshly distilled, anhydrous solvent (e.g., dichloromethane) in the reaction flask.

-

Addition of Sulfonyl Chloride: Dissolve the 1,4-benzenedisulfonyl dichloride in the same anhydrous solvent in the dropping funnel. Add the solution dropwise to the stirred amine solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is typically quenched with a controlled addition of water or an aqueous solution. Subsequent extraction and purification steps will isolate the desired sulfonamide product.

Conclusion: Mastery Through Understanding and Technique

The successful application of 1,4-benzenedisulfonyl dichloride in research and drug development hinges on a thorough understanding of its moisture sensitivity and the implementation of meticulous experimental techniques. By appreciating the stepwise nature of its hydrolysis, adhering to stringent protocols for handling and storage, and employing appropriate analytical methods for monitoring its integrity, researchers can effectively harness the synthetic potential of this valuable bifunctional reagent while mitigating the risks associated with its inherent reactivity.

References

-

Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]

-

Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

ResearchGate. (2025, August 6). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. [Link]

-

ResearchGate. (2025, August 7). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. [Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

-

The Schlenk Line Survival Guide. Refluxing Under an Inert Atmosphere. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. [Link]

-

Delloyd's Lab-Tech Chemistry resource. SOLVENT DRYING AND DRYING AGENTS. [Link]

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

-

Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

-

PubMed. (2008). Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Drying solvents and Drying agents [delloyd.50megs.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]

- 8. figshare.com [figshare.com]

An In-Depth Technical Guide to 1,4-Benzenedisulfonyl Dichloride: A Bifunctional Reagent at the Interface of Theory and Practice

Abstract

1,4-Benzenedisulfonyl dichloride is a highly reactive, bifunctional aromatic compound that serves as a critical building block in synthetic chemistry. Its symmetrical structure, featuring two electrophilic sulfonyl chloride moieties in a para-disposition, makes it an invaluable reagent for creating rigid, well-defined molecular architectures. This guide provides a comprehensive analysis of its core properties, contrasting theoretically-derived data with experimentally observed characteristics. We will delve into its reactivity profile, particularly with nucleophiles, and provide field-proven experimental protocols that underscore the causality behind procedural choices. This document is intended for researchers, chemists, and drug development professionals who utilize sulfonyl chloride chemistry to construct complex polymers, novel materials, and pharmacologically active agents.

Molecular Architecture: Theoretical Foundation

1,4-Benzenedisulfonyl dichloride, with CAS number 5402-74-4, is a crystalline solid whose utility is dictated by the precise orientation of its reactive groups. The benzene ring provides a rigid, planar scaffold, while the two sulfonyl chloride groups (-SO₂Cl) act as powerful electrophilic sites for nucleophilic attack.

The theoretical properties of a molecule provide a baseline for understanding its behavior. These are derived from its fundamental structure using computational methods.

Molecular Descriptors:

-

Molecular Formula: C₆H₄Cl₂O₄S₂

-

SMILES: O=S(C1=CC=C(S(=O)(Cl)=O)C=C1)(Cl)=O[1]

-

InChI: InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H

Physicochemical Properties: Theoretical vs. Experimental Reality

A critical aspect of laboratory science is understanding the divergence between predicted and measured properties. While computational models provide excellent estimates, experimental values represent the compound's true behavior under specific conditions. The moisture-sensitive nature of sulfonyl chlorides, for instance, is a practical reality that theoretical values alone do not fully convey.

Data Presentation: Comparison of Properties

| Property | Theoretical / Predicted Value | Experimental Value | Source(s) |

| Molecular Weight | 275.13 g/mol | 275.13 g/mol | [1] |

| Melting Point | Not applicable | 138 °C | [2] |

| Boiling Point | 375.5 ± 25.0 °C (Predicted) | Decomposes upon strong heating | [2] |

| Density | 1.690 ± 0.06 g/cm³ (Predicted) | Not readily available | [2] |

| Appearance | Not applicable | White to off-white crystalline solid | [3][4] |

| Solubility | Not applicable | Soluble in common organic solvents (e.g., THF, Dichloromethane); Reacts with protic solvents (water, alcohols) | [3][4] |

Chemical Reactivity and Mechanistic Considerations

The chemistry of 1,4-benzenedisulfonyl dichloride is dominated by the high electrophilicity of the sulfur atoms in the sulfonyl chloride groups. These groups are excellent leaving groups, facilitating nucleophilic substitution reactions.

Hydrolysis: The Inherent Instability with Water

The most significant reaction from a handling perspective is hydrolysis. The sulfonyl chloride moieties react readily—and often violently—with water and other protic nucleophiles. This reaction is practically irreversible and proceeds via nucleophilic attack on the sulfur atom, leading to the formation of the thermodynamically stable 1,4-benzenedisulfonic acid and hydrochloric acid.

Causality: This high reactivity is why all experimental work with this compound must be conducted under strictly anhydrous conditions. The presence of even atmospheric moisture can lead to the degradation of the starting material, reducing yields and generating corrosive HCl gas.

Caption: Hydrolysis of 1,4-Benzenedisulfonyl Dichloride.

Sulfonamide Formation: A Cornerstone of Synthesis

The most synthetically valuable reaction is the formation of sulfonamides. 1,4-Benzenedisulfonyl dichloride reacts cleanly with two equivalents of a primary or secondary amine to form a stable N,N'-disubstituted-benzene-1,4-disulfonamide. This reaction is the foundation of its use as a molecular scaffold and cross-linking agent.[3][4]

Mechanism & Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. A chloride ion is displaced, and a proton is lost from the nitrogen, forming a stable sulfur-nitrogen bond. A non-nucleophilic base (e.g., triethylamine or pyridine) is required in the reaction mixture to neutralize the HCl generated as a byproduct. Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: General synthesis of a disulfonamide.

Applications in Research and Development

The bifunctional nature of 1,4-benzenedisulfonyl dichloride makes it a versatile tool in several scientific domains.

-

Polymer Chemistry: It is used as a cross-linking agent to enhance the mechanical and thermal properties of polymers. The rigid benzene core imparts stability, leading to the formation of durable, high-performance polysulfonamide materials and membranes.[3][4][5]

-

Drug Discovery and Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore present in numerous approved drugs. 1,4-Benzenedisulfonyl dichloride provides a symmetrical scaffold for synthesizing novel, C₂-symmetric molecules. These structures are often explored as enzyme inhibitors or receptor ligands where bivalent binding can lead to enhanced potency and selectivity.[5]

Field-Proven Experimental Protocol: Synthesis of a Disulfonamide

This protocol describes a representative, self-validating procedure for the synthesis of N,N'-dibenzyl-benzene-1,4-disulfonamide. The logic behind each step is explained to ensure reproducibility and safety.

Objective: To synthesize a disulfonamide via double nucleophilic substitution.

Materials:

-

1,4-Benzenedisulfonyl dichloride (1.0 eq)

-

Benzylamine (2.1 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Workflow:

Caption: Experimental workflow for disulfonamide synthesis.

Step-by-Step Methodology:

-

System Inerting (Causality: Prevents Hydrolysis): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1,4-benzenedisulfonyl dichloride (1.0 eq). Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous DCM via cannula to dissolve the solid.

-

Controlling Exothermicity (Causality: Ensures Safety & Selectivity): Cool the resulting solution to 0 °C using an ice-water bath. The reaction is exothermic, and cooling prevents uncontrolled side reactions.

-

Nucleophile Addition (Causality: Initiates Reaction): Add benzylamine (2.1 eq) dropwise via a syringe over 10-15 minutes. A slight excess of the amine ensures the complete consumption of the bifunctional starting material.

-

Byproduct Neutralization (Causality: Drives Reaction to Completion): Immediately following the amine, add triethylamine (2.2 eq) dropwise. This base will scavenge the HCl produced, preventing the formation of benzylammonium chloride and allowing the reaction to proceed. A white precipitate of triethylammonium chloride will form.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 1,4-benzenedisulfonyl dichloride spot has been completely consumed (typically 4-12 hours).

-

Aqueous Workup & Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (removes excess triethylamine and benzylamine), saturated NaHCO₃ (removes any residual acid), and brine (removes bulk water).

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Final Purification: The resulting solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure N,N'-dibenzyl-benzene-1,4-disulfonamide.

Safety and Handling

1,4-Benzenedisulfonyl dichloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1][2]

-

Signal Word: Danger[1]

-

UN Number: 3261 (Corrosive solid, acidic, organic, n.o.s.)[1]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from water and moisture.

-

Disposal: Due to its violent reaction with water, quenching must be done carefully by slowly adding the material to a stirred, cooled solution of sodium bicarbonate or by adding a miscible alcohol (like isopropanol) before aqueous disposal.

Conclusion

1,4-Benzenedisulfonyl dichloride is a powerful synthetic tool whose practical utility is deeply rooted in its theoretical structure. The predictable reactivity of its two electrophilic centers allows for the rational design of complex molecules and materials. However, its high reactivity, particularly towards water, necessitates a thorough understanding of its handling properties. By bridging the gap between theoretical predictions and experimental realities, researchers can safely and effectively harness the full potential of this versatile bifunctional reagent to advance the fields of materials science and drug discovery.

References

-

PubChem. 1,2-Benzenedisulfonyl Dichloride. National Center for Biotechnology Information. [Link]

-

PubChem. benzene-1,4-dicarbonyl chloride. National Center for Biotechnology Information. [Link]

-

Georganics. Benzene-1,3-disulfonyl chloride - High purity. Georganics. [Link]

-

Alcatraz Chemicals. 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. Alcatraz Chemicals. [Link]

- Google Patents. Process for the preparation of benzene sulfonamides.

-

Rogne, O. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. [Link]

-

Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

NIST. Benzene, 1,4-dichloro-. NIST WebBook. [Link]

-

ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

-

PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. National Center for Biotechnology Information. [Link]

-

Georganics. Benzene-1,3-disulfonyl chloride – general description and application. Georganics. [Link]

Sources

- 1. 6461-77-4|Benzene-1,4-disulfonyl dichloride|BLD Pharm [bldpharm.com]

- 2. 1,4-Benzenedisulfonyl dichloride | 6461-77-4 [chemicalbook.com]

- 3. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]

- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 5. alcatrazchemicals.com [alcatrazchemicals.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,4-Benzenedisulfonyl Dichloride

Welcome to the technical support center for the purification of 1,4-Benzenedisulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent and require it in high purity. As a bifunctional molecule, the efficacy of 1,4-Benzenedisulfonyl dichloride in polymerization, cross-linking, and as a precursor for advanced pharmaceutical intermediates is directly dependent on its purity.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the success of your experimental work.

Understanding the Chemistry of Purification

The primary challenge in purifying 1,4-Benzenedisulfonyl dichloride lies in its high reactivity, particularly its sensitivity to moisture, and the presence of isomeric and polymeric impurities from its synthesis. The purification strategy hinges on exploiting the differences in solubility and physical properties between the desired 1,4-isomer and these contaminants.

The most significant impurity is often the hydrolysis product, 1,4-Benzenedisulfonic acid , formed upon contact with water.[3] This underscores the absolute necessity of anhydrous conditions throughout the purification and handling process. Another common contaminant is the 1,3-Benzenedisulfonyl dichloride isomer, which has a significantly lower melting point and different solubility characteristics.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 1,4-Benzenedisulfonyl dichloride.

| Problem Encountered | Probable Cause(s) | Recommended Solution & Scientific Rationale |

| Low Final Yield | 1. Hydrolysis: The crude material or the final product was exposed to moisture (atmospheric, wet glassware, or protic solvents).[3] 2. Excessive Washing: Washing the crystals with a solvent in which the product has some solubility, even when cold. 3. Premature Crystallization: The product crystallized during hot filtration, leading to loss on the filter medium. | 1. Ensure Anhydrous Conditions: All glassware must be oven-dried. Use anhydrous solvents. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.[1][4] 2. Optimize Washing: Use a minimal amount of ice-cold, non-polar solvent (e.g., hexane) for washing. This minimizes dissolution of the product while effectively removing soluble, non-polar impurities. 3. Maintain Temperature During Filtration: Preheat the filtration funnel (gravity filtration is preferred for this step). Use a slight excess of hot solvent to ensure the product remains in solution. |

| Product is Oily or Fails to Crystallize | 1. High Impurity Load: Significant amounts of the lower-melting 1,3-isomer or other impurities are present, causing melting point depression. 2. Solvent Choice: The chosen recrystallization solvent is too good a solvent, even at low temperatures. 3. Supersaturation: The solution is supersaturated and requires nucleation to initiate crystallization. | 1. Pre-Purification Wash: Before recrystallization, triturate (slurry) the crude solid with a cold, non-polar solvent like hexane to remove some of the more soluble impurities. 2. Solvent System Optimization: If a single solvent fails, a two-solvent system may be effective. Dissolve the crude product in a minimal amount of a good, hot solvent (e.g., chloroform), then slowly add a poor, hot solvent (e.g., hexane) until turbidity appears. Reheat to clarify and then cool slowly. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a seed crystal of pure 1,4-Benzenedisulfonyl dichloride. |

| Purified Product has a Low or Broad Melting Point | 1. Incomplete Removal of Isomers: The 1,3-isomer (m.p. 59-62 °C) remains.[1] 2. Trapped Solvent: Solvent molecules are trapped within the crystal lattice. 3. Residual Acidity: Traces of 1,4-Benzenedisulfonic acid or residual synthesis reagents (e.g., chlorosulfonic acid) are present. | 1. Slow Crystallization: Allow the solution to cool slowly and undisturbed. Rapid cooling traps impurities. A second recrystallization may be necessary. The significant melting point difference between isomers makes this separation highly effective with careful technique. 2. Thorough Drying: Dry the final crystals under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C) if the solvent is high-boiling, to remove all residual solvent. 3. Aqueous Workup of Crude: Before recrystallization, consider dissolving the crude material in an inert organic solvent (e.g., dichloromethane) and washing it carefully with ice-cold water to remove water-soluble acids. The organic layer must then be thoroughly dried (e.g., over anhydrous MgSO₄ or Na₂SO₄) before proceeding. |

| Product Discolors (Yellow/Brown) During Purification | 1. Thermal Decomposition: Overheating the solution during dissolution, especially in the presence of impurities. 2. Oxidation: Air oxidation at high temperatures. | 1. Controlled Heating: Use a heating mantle with a stirrer and a thermometer. Do not exceed the boiling point of the chosen solvent. Avoid prolonged heating. 2. Inert Atmosphere: For very high purity requirements, perform the recrystallization under an inert atmosphere of nitrogen or argon. |

Purification Workflow & Impurity Relationship

The following diagrams illustrate the recommended purification workflow and the relationship between 1,4-Benzenedisulfonyl dichloride and its common impurities.

Caption: General workflow for the purification of 1,4-Benzenedisulfonyl dichloride (1,4-BDSC).

Caption: Relationship between the target compound and its primary impurities.

Detailed Experimental Protocol: Recrystallization

This protocol provides a robust method for purifying crude 1,4-Benzenedisulfonyl dichloride. The primary recommended solvent is chloroform, with glacial acetic acid as a viable alternative.

Safety First: 1,4-Benzenedisulfonyl dichloride is corrosive and reacts violently with water, liberating toxic gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials and Equipment:

-

Crude 1,4-Benzenedisulfonyl dichloride

-

Anhydrous Chloroform (CHCl₃) or Glacial Acetic Acid

-

Hexane (for washing)

-

Erlenmeyer flasks (oven-dried)

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Vacuum source

-

Glass rod

-

Desiccator with a suitable desiccant (e.g., P₂O₅ or anhydrous CaSO₄)

Step-by-Step Procedure:

-

Solvent Selection & Quantity: Choose a primary solvent. Chloroform is often effective due to its ability to dissolve the compound when hot and its poor solubility when cold. As a starting point, estimate approximately 5-10 mL of solvent per gram of crude material. The ideal amount will dissolve the compound near the solvent's boiling point.

-

Dissolution: Place the crude 1,4-Benzenedisulfonyl dichloride in an oven-dried Erlenmeyer flask with a magnetic stir bar. Add the calculated amount of chloroform. Gently heat the mixture to reflux using a heating mantle while stirring. Add more solvent in small portions only if necessary to fully dissolve the solid.

-

Expert Insight: Avoid using a large excess of solvent, as this will significantly reduce the recovery yield. The goal is to create a saturated solution at the boiling point.

-

-

Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., polymeric materials) in the hot solution, a hot gravity filtration is required. Place a small plug of glass wool or a fluted filter paper in a pre-heated funnel. Quickly pour the hot solution through the funnel into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and for effectively excluding impurities from the crystal lattice.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with two small portions of ice-cold hexane. This will wash away residual soluble impurities and the mother liquor.

-

Causality: Hexane is used because the highly polar 1,4-Benzenedisulfonyl dichloride is poorly soluble in this non-polar solvent, minimizing product loss during the wash.

-

-

Drying: Press the crystals as dry as possible on the filter using a clean stopper or spatula. Then, transfer the crystals to a watch glass or petri dish and dry them thoroughly under high vacuum, preferably in a vacuum desiccator, until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, sticky solid. What should I do before recrystallization? A1: This suggests a high level of impurities, possibly polymeric sulfones or residual reagents. Before attempting a full recrystallization, try triturating the crude material. Add a small amount of a cold, non-polar solvent like hexane or carbon tetrachloride and vigorously stir or grind the solid with a glass rod. This can often break up the solid and dissolve some of the impurities. Filter off the solid and proceed with the recrystallization protocol. For very dark materials, a hot filtration step with a small amount of activated charcoal in the recrystallization solvent can sometimes help, but use charcoal sparingly as it can adsorb the desired product.

Q2: Can I use ethanol or methanol for recrystallization? A2: No. Alcohols are protic solvents and will react with the sulfonyl chloride group (-SO₂Cl) to form the corresponding sulfonate esters. This is an irreversible reaction that will consume your product. You must use aprotic solvents.

Q3: How can I confirm the purity of my final product? A3: The most straightforward method is to measure the melting point. Pure 1,4-Benzenedisulfonyl dichloride has a sharp melting point of approximately 138 °C.[5] A broad melting range or a melting point significantly below this value indicates the presence of impurities. For more detailed analysis, techniques like ¹H NMR spectroscopy can be used. The ¹H NMR spectrum of the pure 1,4-isomer in a solvent like CDCl₃ should show a sharp singlet in the aromatic region, as all four protons on the benzene ring are chemically equivalent. The presence of multiple signals in this region would suggest isomeric impurities.

Q4: What are the ideal storage conditions for the purified product? A4: Due to its high sensitivity to moisture, the purified 1,4-Benzenedisulfonyl dichloride must be stored in a tightly sealed container inside a desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or Drierite®.[1][4] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Q5: Why is the 1,3-isomer a common impurity? A5: During the sulfonation of benzene, the introduction of the first sulfonyl group deactivates the aromatic ring towards further electrophilic substitution. However, it directs subsequent substitution to the meta-position. While reaction conditions can be optimized to favor para-substitution, some degree of meta-substitution is often unavoidable, leading to the formation of the 1,3-disubstituted isomer.

References

-

Organic Syntheses, Coll. Vol. 1, p. 84 (1941); Vol. 1, p. 8 (1921). [Link]

-

Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]

-

Georganics. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. [Link]

- U.S. Patent No. 4,105,692 A. (1978). Process for the preparation of benzenesulphonyl chloride.

- U.S. Patent No. 4,874,894 A. (1989). Process for the production of benzenesulfonamides.

-

Organic Syntheses, Coll. Vol. 2, p. 202 (1943); Vol. 16, p. 31 (1936). [Link]

-

Organic Syntheses, Coll. Vol. 3, p. 336 (1955); Vol. 26, p. 28 (1946). [Link]

-

Solubility of Things. Benzenesulfonyl chloride. [Link]

-

Organic Syntheses, Coll. Vol. 4, p. 387 (1963); Vol. 34, p. 43 (1954). [Link]

-

Reddit. (2022, September 18). Recrystallization. r/chemistry. [Link]

-

Reddit. (2015, June 16). Recrystallization from acetic acid?. r/chemistry. [Link]

-

Homi Bhabha Centre for Science Education. Recrystallization. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

- U.S. Patent No. 2,929,820 A. (1960). Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst.

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Chinese Patent No. CN102633695A. (2012). Preparation method of 2,4-disubstituted benzenesulfonyl chloride.

- U.S. Patent No. 2,789,086 A. (1957). Preparation of 1,3-bis(benzylamino)-propane and salts thereof.

-

Organic Syntheses, Coll. Vol. 6, p. 537 (1988); Vol. 56, p. 8 (1977). [Link]

-

ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature?. [Link]

-

Alcatraz Chemicals. (2023, October 10). 1,3-Benzene Disulfonyl Chloride: Unleashing the Potential. [Link]

-

National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubChem. [Link]

-

University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. [Link]

Sources

Technical Support Center: Managing Exotherms in Large-Scale Reactions of 1,4-Benzenedisulfonyl Dichloride

<_>

Welcome to the technical support center dedicated to the safe and efficient management of exothermic reactions involving 1,4-benzenedisulfonyl dichloride. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions with this highly reactive intermediate. Our focus is to provide practical, field-proven insights to anticipate and control thermal hazards, ensuring both the safety of your process and the integrity of your product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the exothermic nature of 1,4-benzenedisulfonyl dichloride reactions.

Q1: What makes reactions with 1,4-benzenedisulfonyl dichloride so exothermic?

A1: The high reactivity of the sulfonyl chloride functional group (-SO₂Cl) is the primary driver of the exothermicity. These groups are potent electrophiles, making them highly susceptible to nucleophilic attack. The most common and highly exothermic reactions involve reactions with nucleophiles like primary and secondary amines to form sulfonamides.[1][2][3] The formation of the stable sulfur-nitrogen bond is a thermodynamically favorable process that releases significant energy as heat. Each of the two sulfonyl chloride groups on the benzene ring can react, doubling the potential heat output for each molecule of the starting material.

Q2: What are the primary risks of an uncontrolled exotherm with this reagent?

A2: An uncontrolled exotherm can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal.[4] This escalating temperature can cause several hazardous scenarios:

-

Rapid Pressure Buildup: The reaction solvent can rapidly boil, leading to a dangerous increase in reactor pressure that may exceed the vessel's limits, potentially causing a rupture or explosion.[5][6]

-

Secondary Decomposition: At elevated temperatures, the reactants, products, or solvent may decompose, generating non-condensable gases and further increasing the pressure and temperature.

-

Release of Toxic Gases: 1,4-Benzenedisulfonyl dichloride reacts violently with water, especially at higher temperatures, liberating toxic hydrogen chloride (HCl) gas.[7][8] Thermal decomposition can also produce sulfur oxides.[7]

-

Reduced Product Quality: Even minor temperature excursions can lead to side reactions, reducing the yield and purity of the desired product.

Q3: How does my choice of solvent impact exotherm control?

A3: Solvent selection is a critical passive safety control. The ideal solvent should have:

-

High Heat Capacity (Cp): A higher heat capacity means the solvent can absorb more heat for a given temperature increase, providing a larger thermal buffer.

-

High Boiling Point: A high boiling point prevents the solvent from boiling off during a minor temperature spike, which would reduce the total heat capacity of the system and could lead to pressure buildup.

-

Good Thermal Conductivity: Efficient heat transfer from the reaction mixture to the cooling jacket is essential for effective temperature control.

-

Chemical Inertness: The solvent should not react with the starting materials, intermediates, or products under the reaction conditions.

Table 1: Properties of Common Solvents for Consideration

| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Key Considerations |

| Toluene | 111 | 1.70 | Good for moderate temperatures; relatively inert. |

| Acetonitrile | 82 | 2.22 | Higher heat capacity but lower boiling point. |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 1.80 | Greener solvent alternative to THF with a higher boiling point. |

| Dimethylformamide (DMF) | 153 | 2.00 | High boiling point, but can react with sulfonyl chlorides at elevated temperatures. |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.70 | Very high boiling point, but potential for reactivity and toxicity. |

Q4: What are the most critical parameters to monitor when scaling up a reaction with 1,4-benzenedisulfonyl dichloride?

A4: When scaling up, the surface-area-to-volume ratio decreases, making heat removal less efficient. Therefore, careful monitoring and control are paramount. Key parameters include:

-

Internal Reaction Temperature: This is the most critical parameter. Use multiple, properly placed temperature probes to detect any localized "hot spots."

-

Reagent Addition Rate: The rate of addition of the nucleophile directly controls the rate of heat generation. This should be slow and carefully controlled.[4]

-

Jacket Coolant Temperature: Monitor the inlet and outlet temperatures of the cooling jacket to ensure the cooling system is functioning correctly.

-

Stirring Rate (Agitation): Efficient stirring is crucial for uniform heat distribution and to prevent the buildup of localized hot spots.

-

Reactor Pressure: A rising pressure can be an early indicator of solvent boiling or gas evolution from decomposition.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during your experiment.

Problem 1: The internal temperature is rising rapidly and overshooting the setpoint.

-

Question: I've started the slow addition of my amine to the 1,4-benzenedisulfonyl dichloride solution, and the temperature is climbing much faster than in my lab-scale experiments. What should I do?

-

Answer: This is a critical situation that requires immediate action to prevent a thermal runaway.

-

Stop Reagent Addition: Immediately stop the feed of the amine or other nucleophile. This will halt the primary source of heat generation.

-

Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. Lower the setpoint of the chiller if possible.

-

Check Agitation: Verify that the stirrer is functioning correctly and at a sufficient speed to ensure proper heat transfer to the reactor walls.

-

Prepare for Emergency Quenching: If the temperature continues to rise despite these measures, you may need to initiate an emergency quench. (See Protocol for Emergency Quenching).

Causality: The reduced surface-area-to-volume ratio at a larger scale means that the heat generated by the reaction is not being removed as efficiently as in a smaller flask. The addition rate that was safe at a 1L scale may be too fast for a 100L reactor. It is crucial to perform reaction calorimetry studies to determine the maximum safe addition rate before scaling up.

-

Problem 2: The reaction seems to have stalled, but I'm worried about unreacted material accumulating.

-

Question: I've been adding my nucleophile for an hour, but the temperature has not increased as expected. I'm concerned about a delayed, rapid reaction. What should I do?

-

Answer: This is a potentially hazardous situation, as the accumulation of unreacted reagents could lead to a sudden and violent exotherm if the reaction initiates.

-

Stop Reagent Addition: Immediately stop adding the nucleophile.

-

Verify Conditions: Check that the reaction temperature is within the expected range for initiation. Ensure that all necessary catalysts or bases are present.

-

Take a Sample (with extreme caution): If it is safe to do so, take a small, representative sample of the reaction mixture for analysis (e.g., by HPLC, TLC, or IR) to determine if the reaction has started.

-

Controlled Initiation: If the reaction has not started, you may need to gently warm the mixture to the initiation temperature. Do this very slowly and be prepared for a potential exotherm.

-

Consider a "Heel": For future batches, consider adding a small amount of the product from a previous batch (a "heel") to the reactor before starting the addition. This can help to ensure the reaction initiates smoothly.

Causality: Poor mixing, an unexpectedly low starting temperature, or the absence of a necessary catalyst can prevent a reaction from starting. However, the reactants are still present and can react rapidly once the right conditions are met.

-

Problem 3: I'm observing pressure buildup in the reactor.

-

Question: The pressure in my reactor is slowly increasing, even though the temperature is under control. What could be the cause?

-

Answer: Pressure buildup can be caused by the evolution of gas from the reaction or by the boiling of a low-boiling-point solvent.

-

Identify the Gas: The reaction of sulfonyl chlorides with amines generates one equivalent of HCl for each sulfonyl chloride group that reacts.[9] If a base (like triethylamine or pyridine) is not used to scavenge this HCl, it will evolve as a gas.

-

Check for Leaks: Ensure the pressure increase is not due to a leak in your nitrogen or other inert gas supply.

-

Ventilation: Ensure the reactor is properly vented through a suitable scrubber system to neutralize any acidic gases.

-

Review Solvent Choice: If the pressure buildup is due to the solvent approaching its boiling point, you may need to choose a higher-boiling-point solvent for future experiments.

Causality: The generation of gaseous byproducts is a common cause of pressure buildup in these reactions. It is essential to account for this in the design of your process, including the use of a suitable base and a properly sized vent and scrubber system.

-

Section 3: Protocols and Methodologies

This section provides detailed protocols for key procedures related to managing exotherms in reactions of 1,4-benzenedisulfonyl dichloride.

Protocol for Controlled Addition of Reagents

This protocol describes a semi-batch approach, which is a common method for controlling exothermic reactions at scale.

-

Reactor Setup:

-

Charge the jacketed reactor with 1,4-benzenedisulfonyl dichloride and the chosen solvent.

-

Begin stirring to ensure the contents are well-mixed and at a uniform temperature.

-

Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

-

-

Reagent Preparation:

-

Prepare a solution of the nucleophile (e.g., an amine) and any necessary base (e.g., triethylamine) in a separate addition vessel.

-

-

Controlled Addition:

-

Begin adding the nucleophile solution to the reactor at a very slow, controlled rate using a dosing pump.

-

Continuously monitor the internal temperature. The addition rate should be such that the cooling system can comfortably maintain the set temperature.

-

If the temperature rises more than 2-3 °C above the setpoint, stop the addition until the temperature is back under control.

-

-

Post-Addition Hold:

-

After the addition is complete, continue to stir the reaction mixture at the set temperature for a predetermined amount of time to ensure the reaction goes to completion.

-

Protocol for Emergency Quenching

This protocol should only be used in a situation where a thermal runaway is imminent and cannot be controlled by other means.

-

Pre-identification of Quenching Agent:

-